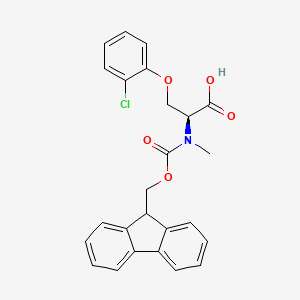

Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine

Description

Properties

IUPAC Name |

(2S)-3-(2-chlorophenoxy)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO5/c1-27(22(24(28)29)15-31-23-13-7-6-12-21(23)26)25(30)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-13,20,22H,14-15H2,1H3,(H,28,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEUODHMPQPULT-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(COC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](COC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine

Advanced Building Blocks for Peptidomimetics & Drug Discovery

Executive Summary

Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine represents a specialized class of non-canonical amino acids (NCAAs) designed to address two critical failure points in peptide therapeutics: proteolytic instability and poor membrane permeability.[]

This compound integrates two distinct structural modifications:

-

N-Methylation: Removes a hydrogen bond donor from the peptide backbone, increasing lipophilicity and inducing conformational constraints (favoring cis-peptide bonds).[] This modification is the primary driver for proteolytic resistance.[]

-

O-Aryl Ether Linkage (2-Chlorophenyl): Replaces the labile side-chain hydroxyl of serine with a robust, lipophilic aryl ether.[] The 2-chlorophenyl group introduces specific steric bulk and electronic properties (halogen bonding potential) often utilized to target hydrophobic pockets in GPCRs and protein-protein interaction (PPI) interfaces.[]

This guide details the physicochemical properties, synthetic challenges, and validated protocols for incorporating this building block into Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Specification |

| Systematic Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-O-(2-chlorophenyl)-L-serine |

| Common Name | Fmoc-N-Me-Ser(2-Cl-Ph)-OH |

| CAS Number | 2255321-15-2 |

| Molecular Formula | C₂₅H₂₂ClNO₅ |

| Molecular Weight | 451.90 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, DCM; Insoluble in Water, Ether |

| Purity (HPLC) | ≥ 98.0% (Enantiomeric excess > 99%) |

| Storage | +2°C to +8°C, Desiccated.[][2] Protect from light.[] |

Synthetic Utility & Mechanistic Insight

3.1 The "N-Methyl Effect" on Coupling Efficiency

Incorporating N-methylated amino acids creates a significant bottleneck in SPPS.[] The N-methyl group introduces steric hindrance that impedes the nucleophilic attack of the amino group on the incoming activated ester.[] Furthermore, N-methylated residues in a growing peptide chain often adopt a cis conformation, burying the nucleophile and reducing coupling rates by orders of magnitude compared to standard amino acids.[]

-

Implication: Standard HBTU/DIEA protocols will likely fail or result in deletion sequences.[] High-efficiency coupling reagents (HATU, COMU) and elevated temperatures are required.[]

3.2 Stability of the O-Aryl Ether

Unlike standard Serine side chains protected with acid-labile tert-butyl (tBu) or trityl (Trt) groups, the O-(2-chlorophenyl) ether is chemically robust .[]

-

Acid Stability: It is stable to high concentrations of TFA (up to 100%).[] It will not be removed during the final cleavage step.[]

-

Base Stability: Stable to 20% Piperidine (Fmoc removal conditions).[]

-

Design Note: This is a permanent modification intended to be present in the final bioactive molecule.

Visualization: Structural Logic & SPPS Workflow

The following diagram illustrates the structural features of the compound and the decision logic required for its successful incorporation into a peptide chain.

Figure 1: Structural decomposition of Fmoc-N-Me-Ser(2-Cl-Ph)-OH highlighting synthetic challenges and biological utility.[]

Experimental Protocols

Protocol A: Solubilization & Handling

-

Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[]

-

Concentration: Dissolve to 0.2 M – 0.5 M.

-

Note: If the solution appears cloudy, mild sonication (30 sec) or warming to 30°C is permissible.[] Avoid prolonged heating of the activated ester to prevent racemization.[]

Protocol B: Coupling OF Fmoc-N-Me-Ser(2-Cl-Ph)-OH

Use this protocol to attach this residue to the growing chain.[]

-

Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[]

-

Stoichiometry: 4 eq. Amino Acid : 3.9 eq.[] HATU : 8 eq. DIPEA.

-

Time: Single coupling for 60 minutes is usually sufficient for attaching this residue to a standard primary amine.[]

-

Monitoring: Standard Kaiser test.

Protocol C: Coupling TO the N-Methyl Terminus (The "Difficult Step")

Use this protocol to attach the NEXT amino acid onto the N-methylated amine of Fmoc-N-Me-Ser(2-Cl-Ph). Warning: The secondary amine is sterically hindered and unreactive.[] Standard Kaiser tests (ninhydrin) do not work reliably on secondary amines; use the Chloranil Test or Bromophenol Blue .[]

-

Activation:

-

Reagent: COMU or HATU/HOAt .[][3]

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization risk.[]

-

-

Conditions:

-

Double Coupling is Mandatory.

-

Coupling 1: 4 eq. AA, 4 eq.[][4] HATU, 8 eq.[] DIPEA in DMF for 2 hours.

-

Coupling 2: Repeat with fresh reagents for 2 hours.

-

-

Optimization (If coupling fails):

-

Use Microwave Irradiation : 75°C for 5 minutes (max 25W power).

-

Alternative: Convert the incoming amino acid to an Acid Chloride (using Triphosgene) or use PyBrOP .[]

-

Figure 2: Workflow for coupling the subsequent amino acid to the sterically hindered N-methyl secondary amine.

Quality Control & Analysis

-

HPLC Analysis:

-

Column: C18 Reverse Phase.[]

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.[]

-

Retention: Expect a significant shift to higher retention times (hydrophobic) compared to non-methylated/non-arylated analogs.[]

-

Detection: 220 nm (peptide bond) and 254 nm (Fmoc/Aryl absorption).[]

-

-

Mass Spectrometry:

-

Electrospray Ionization (ESI-MS) in Positive Mode.[]

-

Look for [M+H]+ and [M+Na]+ adducts.[]

-

Note: The Chlorine atom provides a distinct isotopic pattern (3:1 ratio of ³⁵Cl:³⁷Cl), which serves as a diagnostic signature for product verification.[]

-

References

-

PubChem. (n.d.).[][2] Fmoc-Ser(O-(2-chlorophenyl))-OH. National Library of Medicine.[][2] Retrieved February 18, 2026, from [Link][]

-

ChemBK. (n.d.).[][5] Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine. Retrieved February 18, 2026, from [Link][]

-

Biron, E., et al. (2008).[] Optimized selective N-methylation of peptides on solid support. Angewandte Chemie International Edition. (Cited for N-methylation protocols).[][6][3][7][8][9][10][11]

-

Sigma-Aldrich. (n.d.).[] Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Bulletin. (Cited for HATU/HOAt coupling logic).

Sources

- 2. Fmoc-Ser(O-(2-chlorophenyl))-OH | C24H20ClNO5 | CID 142490838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. CLOPIDOGREL RELATED COMPOUND B (20 MG) (METHYL(+/-)-(O-CHLOROPHENYL)-4,5-DIHYDROTHIE-NO[2,3-C]PYRIDINE-6(7H)-ACETATE, HYDROCHLORIDE) | 144750-52-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine: Structure, Synthesis, and Application in Advanced Peptide Science

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine, a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). We will explore its unique structural features, including the strategic implementation of N-methylation and a 2-chlorophenyl ether side-chain protection. This guide will detail established synthetic protocols, provide expert insights into its application for enhancing peptide therapeutics, and present robust experimental workflows. The core objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in the synthesis of complex and therapeutically relevant peptides.

Introduction to Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine

Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is a non-canonical amino acid building block designed for specific applications in peptide chemistry. Its structure incorporates three key functionalities that address common challenges in peptide synthesis and drug design:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is a cornerstone of modern SPPS, allowing for the sequential addition of amino acids to a growing peptide chain under mild conditions.[1][] Its removal is orthogonal to the acid-labile side-chain protecting groups, a fundamental principle for synthesizing complex peptides.[3][4]

-

N-Methylation: The presence of a methyl group on the alpha-amino nitrogen is a strategic modification that confers several advantageous properties to the resulting peptide.[5][6] N-methylation can enhance metabolic stability by sterically hindering proteolytic enzymes, improve membrane permeability by reducing the number of hydrogen bond donors, and induce specific conformational constraints that can be beneficial for receptor binding.[6][7]

-

O-(2-chlorophenyl) Side-Chain Protection: The hydroxyl group of serine is protected as a 2-chlorophenyl ether. This protecting group is stable to the basic conditions used for Fmoc deprotection and can be removed under specific, often more stringent, acidic conditions during the final cleavage of the peptide from the resin.[8] This particular ether was likely chosen for its electronic properties and stability profile during synthesis.

The combination of these features makes Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine a valuable tool for constructing peptides with enhanced pharmacokinetic properties and for introducing specific structural motifs.

Chemical Structure and Properties

The detailed chemical structure and key properties of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine are summarized below.

| Property | Value | Source |

| Molecular Formula | C25H22ClNO5 | [9] |

| Molecular Weight | 451.91 g/mol | |

| IUPAC Name | (2S)-2-[amino]-3-(2-chlorophenoxy)propanoic acid | [10] |

| CAS Number | 2255321-15-2 | [9] |

| Appearance | Typically a white to off-white powder | [] |

| Solubility | Soluble in common organic solvents used in peptide synthesis such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) |

Synthesis of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine

Caption: Plausible synthetic workflow for Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a composite of established methods for amino acid modifications.

Step 1: N-terminal Protection of L-Serine

-

Dissolve L-Serine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Add a base, like sodium hydroxide, to deprotonate the amino group.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at a controlled temperature (e.g., 0°C).[12]

-

Allow the reaction to proceed to completion, typically by warming to room temperature and stirring overnight.

-

Work up the reaction to isolate N-Boc-L-serine.

Step 2: Side-Chain O-Alkylation

-

The synthesis of the O-aryl ether can be challenging. A potential method is the Mitsunobu reaction, where N-Boc-L-serine is reacted with 2-chlorophenol in the presence of triphenylphosphine and a dialkyl azodicarboxylate.

-

Alternatively, a Williamson ether synthesis could be employed, though this may be lower yielding for aryl ethers.

-

Purify the resulting Boc-O-(2-chlorophenyl)-L-serine via chromatography.

Step 3: N-terminal Deprotection

-

Dissolve the product from Step 2 in a suitable solvent like dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to cleave the Boc group.[12]

-

Remove the solvent and excess TFA under reduced pressure to yield O-(2-chlorophenyl)-L-serine.

Step 4: N-Methylation via Oxazolidinone Intermediate

-

This is a widely used and efficient method for the N-methylation of amino acids.[13][14]

-

React O-(2-chlorophenyl)-L-serine with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent like toluene, with azeotropic removal of water to form the oxazolidinone intermediate.[14]

-

The isolated oxazolidinone is then subjected to reductive cleavage, often using a Lewis acid and a reducing agent, to yield N-methyl-O-(2-chlorophenyl)-L-serine.[13]

Step 5: Final Fmoc Protection

-

Dissolve the N-methylated amino acid from Step 4 in a suitable solvent system (e.g., aqueous sodium carbonate or a dioxane/water mixture).[1]

-

Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to the reaction mixture with vigorous stirring.[1]

-

Allow the reaction to proceed for several hours or overnight.

-

Acidify the reaction mixture and extract the final product, Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine.

-

Purify the final compound using flash column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is as a building block in Fmoc-based SPPS.[1][15] Its incorporation into a peptide sequence requires special consideration due to the steric hindrance of the N-methyl group.

SPPS Workflow for Incorporation

Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Detailed Protocol for Coupling N-Methylated Amino Acids

The coupling of N-methylated amino acids is often less efficient than their non-methylated counterparts due to steric hindrance.[6] Therefore, more potent coupling reagents and optimized conditions are typically required.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Pre-activation: In a separate vessel, dissolve Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine (3-5 equivalents relative to resin loading) and an equimolar amount of HATU or HBTU in DMF. Add DIPEA (2 equivalents relative to the amino acid) and allow the mixture to pre-activate for 1-2 minutes. Keeping pre-activation times minimal is crucial to avoid racemization.[7]

-

Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel for an extended period, typically 2-4 hours, or even overnight.

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of the N-methylated residue once coupled. A chloranil test can be used as an alternative.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.

-

Double Coupling (if necessary): If the initial coupling is incomplete, a second coupling step may be performed before proceeding to the next deprotection step.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the O-(2-chlorophenyl) group, must be removed.

Cleavage Cocktail: A standard cleavage cocktail for peptides containing acid-labile side-chain protecting groups is a mixture of Trifluoroacetic acid (TFA), a scavenger such as Triisopropylsilane (TIS) to prevent side reactions, and water.[16] A typical mixture is 95% TFA, 2.5% TIS, and 2.5% water. The stability of the 2-chlorophenyl ether to this standard cocktail should be confirmed, and if it is more robust, stronger acidic conditions or alternative cleavage strategies may be necessary.

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[16]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with more cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Significance in Drug Development

The incorporation of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine into a peptide sequence is a strategic decision aimed at improving the therapeutic potential of the peptide.

-

Enhanced Proteolytic Resistance: N-methylation is a well-established strategy to increase the in vivo half-life of peptides by making the adjacent peptide bond resistant to cleavage by proteases.[7][17]

-

Improved Pharmacokinetics: By increasing metabolic stability and potentially enhancing membrane permeability, N-methylation can lead to improved oral bioavailability and a more favorable dosing regimen.[5][6]

-

Conformational Control: The steric bulk of the N-methyl group can restrict the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[7]

Conclusion

Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is a highly specialized building block that offers peptide chemists a powerful tool to address key challenges in the development of peptide-based therapeutics. A thorough understanding of its synthesis, proper handling during SPPS, and the rationale for its use are essential for its successful application. The strategic incorporation of this and similar N-methylated amino acids will continue to be a vital approach in the design of next-generation peptide drugs with enhanced efficacy and drug-like properties.

References

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved February 13, 2026, from [Link]

- Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. (2000). Biopolymers, 55(2), 123-39.

-

Protecting group. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

An improved synthesis of Fmoc-N-methyl serine and threonine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Should My Peptide Be Methylated?. (2025, September 25). LifeTein. Retrieved February 13, 2026, from [Link]

- Methods for Removing the Fmoc Group. (n.d.).

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis. Retrieved February 13, 2026, from [Link]

-

N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. (n.d.). Canadian Science Publishing. Retrieved February 13, 2026, from [Link]

-

Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine. (n.d.). ChemBK. Retrieved February 13, 2026, from [Link]

-

Fmoc-Ser(O-(2-chlorophenyl))-OH. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Synthesis of O-methyl-L-serine and N.alpha.-tert-butyloxycarbonyl-O-methyl-L-serine. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- N-methyl amino acids. (n.d.). Google Patents.

- Synthesis of O-benzyl-L-serine. (n.d.).

-

Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. (n.d.). NIH. Retrieved February 13, 2026, from [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies. Retrieved February 13, 2026, from [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). MDPI. Retrieved February 13, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. peptide.com [peptide.com]

- 9. chembk.com [chembk.com]

- 10. Fmoc-Ser(O-(2-chlorophenyl))-OH | C24H20ClNO5 | CID 142490838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. N-Methyl Amino Acids - Enamine [enamine.net]

Strategic Sourcing and Application Guide: Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine

[1]

Executive Summary

Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine (CAS: 2255321-15-2) is a specialized non-canonical amino acid (NCAA) utilized in the development of peptidomimetics and stapled peptides. Its structural dual-modification—N-methylation and O-arylation—confers two critical pharmacological advantages: proteolytic resistance (via the N-methyl cap) and enhanced lipophilicity/π-stacking potential (via the 2-chlorophenyl ether).

However, this steric complexity presents significant challenges in both sourcing and Solid-Phase Peptide Synthesis (SPPS). This guide provides a validated roadmap for procuring high-fidelity building blocks and integrating them into peptide sequences without compromising chiral integrity or yield.

Part 1: Chemical Profile & Sourcing Landscape

The Molecule[2][3][4][5][6]

-

Chemical Name:

-(((9H-fluoren-9-yl)methoxy)carbonyl)- -

CAS Number: 2255321-15-2[1]

-

Molecular Formula:

[1][2] -

Molecular Weight: 451.90 g/mol

-

Key Features:

-

2-Chlorophenyl Ether: Stable to standard TFA cleavage conditions; provides steric bulk and halogen bonding capability.

-

N-Methylation: Prevents hydrogen bonding at the amide backbone, inducing cis/trans isomerism and improving membrane permeability.

-

Supplier Ecosystem

Due to the niche nature of this compound, it is rarely a "next-day delivery" commodity. The supply chain operates on a Tiered Availability Model .

| Tier | Supplier Type | Representative Vendors | Lead Time | Risk Profile |

| 1 | Global Aggregators | Sigma-Aldrich (via AChemBlock), Fisher Scientific | 2–6 Weeks | Low: High accountability, but often acts as a pass-through for Tier 2. |

| 2 | Specialized Catalogs | ChemBK, ChemicalBook, Combi-Blocks | 1–3 Weeks | Medium: Stock is often "virtual"; require lot-specific CoA before purchase. |

| 3 | Custom Synthesis (CRO) | WuXi AppTec, Chem-Impex, Enamine | 4–8 Weeks | Low (Technical): High control over specs, but higher cost and longer wait. |

Strategic Sourcing Protocol (Self-Validating)

Do not rely on catalog listings alone. Implement this verification workflow before issuing a Purchase Order (PO):

-

Chiral Purity Check: Demand a Chiral HPLC trace. The synthesis of N-methyl-O-aryl serines is prone to racemization. Accept no less than 99% ee .

-

Fmoc Stability: Verify the absence of dibenzofulvene (indicating Fmoc cleavage during storage).

-

Free Amine Content: Ensure free amine <0.5% to prevent self-polymerization.

Part 2: Technical Application (SPPS Protocols)

The introduction of N-methyl amino acids into a peptide backbone disrupts the standard SPPS workflow. The secondary amine is less nucleophilic due to steric hindrance, and the resulting amide bond lacks a hydrogen bond donor, making the chain prone to aggregation.

Coupling Of This Residue (Activation)

When coupling Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine to the growing chain:

-

Risk: Epimerization at the

-carbon is high due to the electron-withdrawing nature of the activating group. -

Recommended Reagents: Use COMU/Oxyma or HATU/HOAt . Avoid carbodiimides (DIC) alone.

-

Base: Use collidine (TMP) instead of DIPEA to minimize base-catalyzed racemization.

Coupling Onto This Residue (The Bottleneck)

Once this residue is on the resin, removing the Fmoc group yields a secondary methylamine. Coupling the next amino acid to this sterically hindered amine is the most difficult step.

Protocol: High-Efficiency Acylation of N-Methyl Termini

-

Swelling: Swell resin in DMF/DCM (1:1) to maximize solvation.

-

Reagents:

-

Activator: HATU (0.95 eq relative to AA) + HOAt (0.95 eq).

-

Amino Acid: 4–5 equivalents.

-

Base: DIPEA (10 eq).

-

-

Conditions: Double coupling is mandatory.

-

Coupling 1: 2 hours at Room Temp.

-

Coupling 2: 1 hour at 50°C (Microwave or conventional heat). Note: Do not heat if Cys/His are present to avoid racemization.

-

-

Monitoring: The Kaiser test (ninhydrin) will fail (false negative) because it detects primary amines.

-

Correct Test: Use the Chloranil Test or Bromophenol Blue . A blue stain indicates free secondary amines (incomplete coupling).

-

Synthesis Visualization

The following diagram illustrates the decision logic for sourcing and the critical SPPS cycle modifications required for this compound.

Caption: Workflow for sourcing validation and SPPS integration of N-methylated residues. Note the specific requirement for Chloranil monitoring.

Part 3: Alternative "On-Resin" Synthesis

If the pre-made building block is unavailable or cost-prohibitive, the Biron-Kessler Method allows you to synthesize the N-methylated residue directly on the solid phase.

-

Couple: Standard Fmoc-O-(2-chlorophenyl)-L-serine.

-

Protect: Protect the

-amine with o-NBS (o-nitrobenzenesulfonyl chloride). -

Methylate: Treat with DBU and Dimethyl Sulfate (DMS) or Methyl Iodide. The electron-withdrawing o-NBS group facilitates deprotonation and methylation.

-

Deprotect: Remove o-NBS with

-mercaptoethanol/DBU . -

Result: You now have the secondary amine on-resin, ready for the next coupling (See Section 2.2).

References

An In-Depth Technical Guide to the Solubility of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the precise selection and handling of amino acid derivatives are paramount to achieving high-purity, target peptides. Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is a specialized building block designed for the incorporation of N-methylated and O-aryl-modified serine residues. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a stable, base-labile protecting group essential for sequential peptide chain elongation[1]. The N-methylation of the peptide backbone is a strategic modification known to enhance proteolytic stability and membrane permeability of the final peptide[2]. Furthermore, the O-(2-chlorophenyl) group on the serine side chain offers a unique steric and electronic profile, potentially influencing peptide conformation and receptor interactions.

However, the successful incorporation of this highly substituted amino acid into a growing peptide chain is critically dependent on its solubility in the solvents commonly employed in SPPS. Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications. This guide provides a comprehensive technical overview of the solubility characteristics of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine, offering both predictive insights and detailed experimental protocols for its empirical determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C25H22ClNO5 | [3] |

| Molar Mass | 451.9 g/mol | [3] |

| Appearance | White to off-white powder (predicted) | General knowledge |

| Predicted LogP (XLogP3) | 4.8 | [4] (for non-methylated analog) |

| Topological Polar Surface Area | 84.9 Ų | [4] (for non-methylated analog) |

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be mutually soluble[5]. The structure of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine contains both large non-polar regions (the Fmoc and chlorophenyl groups) and polar functionalities (the carboxylic acid and the urethane linkage). This amphipathic nature dictates its solubility profile.

Factors Influencing Solubility:

-

Fmoc Group: The large, hydrophobic fluorenyl ring significantly decreases aqueous solubility and favors solubility in organic solvents[6].

-

N-Methylation: While increasing lipophilicity, N-methylation can disrupt intermolecular hydrogen bonding between peptide backbones, which can paradoxically lead to an increase in solubility in some contexts by reducing aggregation[2][7]. However, the steric hindrance introduced by the methyl group can also impact solvation[8].

-

O-(2-chlorophenyl) Group: The chlorophenyl group is predominantly hydrophobic. The ortho-chloro substituent can influence the electronic distribution and conformation of the phenyl ring, but its primary contribution to solubility is expected to be a decrease in polarity[9][].

-

Carboxylic Acid: The free carboxylic acid provides a site for hydrogen bonding and deprotonation in basic media, which can enhance solubility in polar protic solvents and aqueous bases.

Based on these structural features, the following solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | High | These solvents are the standard for SPPS and are excellent at solvating large, protected amino acids due to their high polarity and ability to accept hydrogen bonds[11]. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | While capable of dissolving many organic compounds, their lower polarity compared to DMF may limit the solubility of this highly functionalized molecule[11]. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Insoluble | These solvents are generally less polar and are not effective at solvating the polar functionalities of the molecule. |

| Alcohols | Methanol, Ethanol | Low | The polarity of alcohols may allow for some solvation, but the large non-polar groups will likely limit solubility. |

| Non-Polar | Hexanes, Toluene | Insoluble | The significant polarity of the carboxylic acid and urethane groups will prevent dissolution in non-polar solvents. |

| Aqueous | Water, Aqueous Buffers (neutral pH) | Insoluble | The large hydrophobic surface area of the Fmoc and chlorophenyl groups will dominate, leading to very low aqueous solubility[12]. |

Experimental Determination of Solubility

Empirical determination of solubility is crucial for optimizing its use in SPPS. The following protocols are designed to provide both a rapid qualitative assessment and a precise quantitative measurement.

Qualitative Solubility Assessment

This method provides a quick, rank-order understanding of solubility in various solvents.

Methodology:

-

Preparation: Dispense 1-2 mg of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine into separate small, clear glass vials.

-

Solvent Addition: To each vial, add the test solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.

-

Observation: Visually inspect the vial for the dissolution of the solid. Continue adding solvent up to a defined volume (e.g., 1 mL).

-

Classification:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some solid remains.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Sample Preparation: Add an excess amount of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a low speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration (Optional but Recommended): Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticulates.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A standard curve of known concentrations must be prepared for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Implications for Solid-Phase Peptide Synthesis (SPPS)

The solubility of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine directly impacts several stages of SPPS:

-

Stock Solution Preparation: Given its predicted high solubility in DMF and NMP, preparing concentrated stock solutions for automated synthesizers should be straightforward. It is advisable to visually inspect the stock solution for any precipitation before use.

-

Coupling Reactions: The concentration of the activated amino acid in the reaction vessel is a critical factor for driving the coupling reaction to completion. Poor solubility can lead to a lower effective concentration, resulting in incomplete acylation and the formation of deletion peptides. The steric hindrance of the N-methyl group already makes coupling reactions more challenging, and poor solubility would exacerbate this issue[2].

-

On-Resin Precipitation: If the solubility limit is exceeded during the coupling reaction, the amino acid derivative can precipitate onto the resin, leading to clogged lines and failed syntheses. This is a particular concern in automated synthesizers with narrow tubing.

-

Solvent Choice: While DMF is the most common solvent for SPPS, NMP can sometimes offer superior solvating properties for difficult-to-dissolve protected amino acids. If solubility issues are encountered with DMF, switching to or using a mixture containing NMP may be beneficial. The addition of a small amount of DMSO can also improve the solubility of some Fmoc-amino acids, but its compatibility with the overall synthesis strategy must be considered.

Conclusion

Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is a sterically hindered and highly modified amino acid derivative with a predicted solubility profile that favors polar aprotic solvents such as DMF and NMP. Its large hydrophobic moieties render it insoluble in aqueous and non-polar organic solvents. While N-methylation can present challenges in SPPS, its potential to improve solubility by mitigating aggregation is a noteworthy consideration. For researchers and drug development professionals, a thorough understanding and empirical verification of its solubility in the chosen solvent system are critical first steps to ensure its successful application in the synthesis of complex, modified peptides. The protocols outlined in this guide provide a robust framework for this essential characterization.

References

-

LifeTein. Should My Peptide Be Methylated?. [Link]

-

Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). SciELO México. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Solubility of tagged peptides. ResearchGate. [Link]

-

PubChem. Fmoc-Ser(O-(2-chlorophenyl))-OH | C24H20ClNO5. [Link]

-

ChemBK. Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine. [Link]

-

Hifumi, E., et al. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC. [Link]

-

Quora. Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. [Link]

-

Shityakov, S., et al. Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. International Journal of Computational Biology and Drug Design. [Link]

-

MDPI. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. [Link]

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

-

ResearchGate. Influence of solvent on the ortho substituent effect in the alkaline hydrolysis of phenyl esters of substituted benzoic acids. [Link]

-

ResearchGate. An improved synthesis of Fmoc-N-methyl serine and threonine. [Link]

-

TutorChase. How do functional groups affect solubility in organic compounds?. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]

- 3. chembk.com [chembk.com]

- 4. Fmoc-Ser(O-(2-chlorophenyl))-OH | C24H20ClNO5 | CID 142490838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. lifetein.com [lifetein.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 11. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]

- 12. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Stability & Handling of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine

Executive Summary & Molecular Architecture

Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine represents a highly specialized class of non-canonical amino acid building blocks. Its structural complexity introduces a "double-edged" stability challenge during Solid Phase Peptide Synthesis (SPPS):

-

The N-Methyl Group: Provides proteolytic stability and conformational constraint in the final drug candidate but introduces significant steric hindrance during coupling and high susceptibility to racemization.

-

The O-(2-Chlorophenyl) Ether: Acts as a permanent side-chain modification (stable to TFA) but transforms the side chain into a potent leaving group, drastically increasing the risk of base-induced

-elimination.

This guide details the mechanistic causality behind these instability factors and provides a self-validating protocol to incorporate this residue without degradation.

Pre-Synthesis Stability & Storage

Before synthesis begins, the integrity of the raw material must be preserved. While the Fmoc group is stable to acid, the ether linkage and N-methyl functionality dictate specific storage conditions.

| Parameter | Specification | Causality / Rationale |

| Storage Temp | -20°C (Desiccated) | Prevents slow hydrolysis of the Fmoc ester; minimizes spontaneous rearrangement. |

| Light Sensitivity | Protect from Light | The Fmoc group is UV-active; prolonged exposure can lead to photo-degradation. |

| Solubility | DMF, NMP, DCM | The N-methyl and chlorophenyl groups increase lipophilicity, ensuring excellent solubility in organic solvents (unlike unsubstituted Ser/Thr). |

| Hygroscopicity | Moderate | Moisture can induce hydrolysis of the free carboxylic acid to form dimers or removal of Fmoc if trace base is present. |

The Core Challenge: SPPS Stability

The incorporation of this residue involves navigating two competing degradation pathways:

Mechanism of Failure: Base-Induced -Elimination

The most critical risk for O-aryl serine derivatives is the formation of dehydroalanine (Dha) during Fmoc removal.

-

The Trigger: The

-proton of serine is acidic. Standard SPPS bases (20% Piperidine) abstract this proton. -

The Leaving Group: The 2-chlorophenyl group is electron-withdrawing (inductive effect), making the phenoxide ion (

) a far better leaving group than the tert-butyl ether found in standard Fmoc-Ser(tBu)-OH. -

The Result: Elimination occurs rapidly, cleaving the side chain and forming a reactive double bond on the backbone (Dehydroalanine), which permanently damages the peptide sequence.

Mechanism of Failure: Racemization via Enolization

N-methyl amino acids cannot form the stable oxazolonium (azlactone) intermediate that typically protects carbamate-protected amino acids from racemization. Instead, they are prone to direct enolization upon activation.

-

Steric Hindrance: The N-methyl group slows down the acylation of the amine, requiring prolonged reaction times or stronger activation.

-

Base Sensitivity: Strong bases (e.g., DIPEA) used during activation promote proton abstraction from the

-carbon of the activated ester, leading to loss of chirality.

Visualizing the Degradation Pathways

Figure 1: Competing degradation pathways. The upper path shows side-chain loss via elimination; the lower path shows stereochemical loss via enolization.

Optimized Experimental Protocols

To ensure scientific integrity, the following protocols replace standard SPPS methods. These are "self-validating" systems where the choice of reagents directly counters the mechanistic risks described above.

Protocol A: "Soft Base" Fmoc Deprotection

Objective: Remove Fmoc group without triggering

Standard Protocol (DO NOT USE): 20% Piperidine in DMF (pKa ~11.1). Optimized Protocol:

-

Reagent: 50% Morpholine in DMF OR 5-10% Piperazine in DMF/Ethanol (pKa ~9.8).

-

Why: These bases are strong enough to cleave the Fmoc carbamate but have a lower pKa, significantly reducing the rate of

-proton abstraction required for elimination.

-

-

Cycle Time: Short pulses.

-

Step 1: 3 minutes (flow wash).

-

Step 2: 7 minutes (incubation).

-

-

Validation: Monitor UV absorbance of the fulvene-adduct. If using piperazine, ensure the fulvene peak is cleared before proceeding.

Protocol B: "Base-Free" Coupling

Objective: Overcome N-methyl steric hindrance while preventing racemization.

Standard Protocol (Risky): HATU + DIPEA (DIPEA promotes enolization). Optimized Protocol (DIC/Oxyma):

-

Activator: Diisopropylcarbodiimide (DIC).

-

Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure).

-

Why: Oxyma creates a highly reactive active ester (superior to HOBt) with a lower risk of racemization than uronium salts (HATU/HBTU) because it does not require tertiary amine bases (DIPEA) during the activation step.

-

-

Stoichiometry: 3-5 equivalents relative to resin loading.

-

Temperature: Room Temperature (Max 25°C). Do not heat.

-

Why: N-methyl couplings are slow, but heating dramatically accelerates racemization.

-

-

Double Coupling: Perform the coupling twice (2 x 1 hour) rather than one long reaction to ensure completion.

Protocol C: Cleavage & Isolation

Objective: Release peptide while preserving the O-aryl ether.

-

Cocktail: 95% TFA / 2.5% TIS / 2.5%

. -

Stability Note: The O-(2-chlorophenyl) ether is stable to TFA. Unlike O-tBu or O-Trt groups, the aryl ether bond requires harsh conditions (e.g.,

or HI) to cleave. Therefore, the 2-chlorophenyl group will remain on the serine in the final peptide. -

Scavengers: TIS (Triisopropylsilane) is essential to quench any tert-butyl cations from other residues, preventing them from alkylating the electron-rich rings (though the chlorophenyl ring is deactivated, protecting it further).

Quantitative Comparison of Coupling Reagents

The following table summarizes the risk profile of common coupling reagents specifically for N-methylated, racemization-prone residues.

| Coupling System | Activation Power | Racemization Risk | Suitability for This Compound |

| DIC / Oxyma | High | Low | Recommended. Best balance of yield and optical purity. |

| HATU / HOAt / Collidine | Very High | Moderate | Alternative. Use Collidine (weaker base) instead of DIPEA to reduce enolization. |

| HBTU / DIPEA | Moderate | High | Avoid. High risk of D-isomer formation. |

| PyBOP / DIPEA | Moderate | High | Avoid. Generates carcinogenic HMPA byproduct; high racemization risk. |

Analytical Quality Control (QC)

Trustworthiness in synthesis requires rigorous QC. You must look for specific impurities associated with the instability of this molecule.

-

Target Mass (M): Calculated mass of the desired peptide.

-

Impurity A (M - SideChain): Mass corresponding to Dehydroalanine .

-

Calculation:

. -

Cause:

-elimination during deprotection. -

Remedy: Switch to Morpholine deprotection.

-

-

Impurity B (M + 0): Diastereomer (D-Ser) .

References

-

Fmoc Solid Phase Peptide Synthesis - ChemPep. Detailed analysis of Fmoc cleavage mechanisms and base stability.

-

Epimerisation in Peptide Synthesis - MDPI. Mechanisms of racemization for N-methyl amino acids and mitigation strategies. [3]

-

Susceptibility of Glycans to Beta-Elimination in Fmoc-based O-glycopeptide Synthesis. Comparative study of bases (Morpholine vs Piperidine) for suppressing elimination in O-substituted serines.

-

Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. Protocols for using DIC/Oxyma and base selection.

-

Fmoc-Ser(O-(2-chlorophenyl))-OH Compound Summary - PubChem. Structural data and chemical properties of the non-methylated analog.

Sources

Technical Guide: Strategic Incorporation of Non-Canonical Amino Acids (ncAAs) into Therapeutic Peptides

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) has shifted from academic curiosity to a cornerstone of modern peptide drug discovery. By expanding the chemical space beyond the standard 20 residues, researchers can engineer peptides with protease resistance (via N-methylation or D-amino acids), enhanced potency (via conformational constraint), and novel functionality (via bioorthogonal handles).

This guide serves as a technical blueprint for the two primary methods of ncAA incorporation: Solid-Phase Peptide Synthesis (SPPS) for sequences <50 residues, and Genetic Code Expansion (GCE) for longer biologics or in vivo production.

Part 1: Solid-Phase Peptide Synthesis (SPPS) of ncAA-Peptides

Strategic Rationale & Reagent Selection

Standard coupling protocols (e.g., HBTU/DIPEA) often fail when introducing bulky or N-methylated ncAAs due to steric hindrance and electron-withdrawing effects. The choice of coupling reagent must be matched to the steric demand of the incoming residue.

Table 1: Coupling Reagent Selection Matrix

| Scenario | Recommended Reagent | Base | Mechanism/Notes |

| Standard ncAA (e.g., Norleucine) | HATU or HBTU | DIPEA | Fast kinetics; standard activation. |

| Sterically Hindered (e.g., Aib, | COMU or HATU | DIPEA/Collidine | COMU offers superior solubility and lower epimerization than HATU. |

| N-Methylated / Secondary Amines | PyAOP or PyBOP | DIPEA | Phosphonium salts (PyAOP) are superior for N-methyl coupling; avoid uronium salts (HATU) if capping is slow (guanidinylation risk). |

| Cys-rich / Racemization Prone | DIC / Oxyma Pure | None (or minimal) | Carbodiimide/Oxyma is acidic/neutral, preventing base-catalyzed racemization. |

Protocol: Coupling Sterically Hindered ncAAs

Context: Coupling an Fmoc-N-Me-Ala-OH onto a resin-bound peptide.

-

Resin Preparation: Swell resin (e.g., Rink Amide ChemMatrix) in DMF for 20 min. High-swelling resins are critical for difficult sequences to minimize aggregation.

-

Deprotection: Remove Fmoc using 20% Piperidine/DMF (2 x 5 min).[1] Wash with DMF (5x) and DCM (3x).

-

Activation (The Critical Step):

-

Dissolve Fmoc-N-Me-Ala-OH (4 eq) and PyAOP (4 eq) in minimal DMF.

-

Add DIPEA (8 eq) immediately before adding to the resin.

-

Expert Insight: Do not pre-activate for >2 minutes; reactive esters can hydrolyze or rearrange.

-

-

Coupling: Shake for 2 hours at RT.

-

Microwave Option: 75°C for 10 min (ensure ncAA is stable at this temp; Cys/His are not).

-

-

Monitoring (The "Self-Validating" Step):

-

Do NOT use Kaiser Test: It detects primary amines and will yield a false negative for N-methylated residues.

-

Use Chloranil Test: Detects secondary amines. Blue/Green beads = Positive (Free amine present). Colorless = Negative (Coupled).

-

If Positive: Recouple using a different activation (e.g., DIC/Oxyma) or higher temperature.

-

Workflow Diagram: SPPS Cycle with ncAA Logic

Caption: Logic flow for SPPS emphasizing reagent switching for hindered residues and appropriate colorimetric monitoring.

Part 2: Genetic Code Expansion (GCE)[2][3]

Mechanism: Amber Suppression

For peptides/proteins >50 residues, SPPS yields drop. GCE hijacks the translation machinery to site-specifically incorporate an ncAA in response to a stop codon (usually Amber/UAG).[2]

Core Components:

-

Orthogonal tRNA (

): Recognizes the UAG codon but is not recognized by endogenous synthetases. -

Orthogonal Synthetase (aaRS): Aminoacylates the orthogonal tRNA only with the target ncAA.[2]

Protocol: Expression in E. coli (pEVOL System)

Context: Incorporating p-Acetylphenylalanine (pAcF) into a therapeutic protein.

-

Plasmid Design:

-

Plasmid A (pEVOL): Carries the orthogonal MjTyrRS/tRNA pair under an arabinose promoter.

-

Plasmid B (pET): Carries the Gene of Interest (GOI) with a TAG codon at the desired site (e.g., Ala12TAG).

-

-

Transformation: Co-transform E. coli BL21(DE3) with both plasmids. Select on Chloramphenicol (pEVOL) and Ampicillin/Kanamycin (pET) plates.

-

Induction & Incorporation:

-

Grow cells to OD600 = 0.5.

-

Add ncAA: Dissolve pAcF (1-2 mM final conc.) in water/NaOH and add to culture. Crucial: Adjust pH of media back to neutral if ncAA solution is basic.

-

Induce: Add Arabinose (0.02%) to induce synthetase, then IPTG (1 mM) to induce GOI.

-

-

Purification: Proceed with standard Ni-NTA purification.

-

Validation: Full-length protein is only produced if suppression works. Truncated protein (termination at UAG) will flow through if the tag is C-terminal.

-

Pathway Diagram: Orthogonal Translation

Caption: Mechanism of Amber Suppression showing the convergence of orthogonal components at the ribosome.

Part 3: Post-Translational Modification (Click Chemistry)

Once an ncAA with a reactive handle (e.g., Azide, Alkyne) is incorporated, "Click Chemistry" allows for rapid conjugation of fluorophores, drugs, or PEG chains.

Method Comparison: CuAAC vs. SPAAC

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

| Reagents | Azide + Terminal Alkyne + Cu(I) | Azide + Cyclooctyne (e.g., DBCO) |

| Kinetics | Fast ( | Slower ( |

| Biocompatibility | Low (Cu is toxic to cells) | High (Bioorthogonal, no catalyst) |

| Use Case | On-resin peptide modification; in vitro conjugation.[5] | Live-cell labeling; sensitive proteins.[6] |

Protocol: On-Resin CuAAC (Peptide-Drug Conjugate)

-

Synthesis: Synthesize peptide with Fmoc-Pra-OH (Propargylglycine) at the desired site.

-

Preparation: Wash resin with DCM/MeOH to remove amine scavengers.

-

Click Reaction:

-

Incubation: Shake overnight under Nitrogen (exclude oxygen).

-

Wash: Wash extensively with DMF and EDTA solution (to chelate copper) before cleavage.

Part 4: Analytical Validation

Trust but verify. The incorporation of ncAAs must be confirmed via high-resolution mass spectrometry.

-

LC-MS Confirmation:

-

Look for the specific mass shift (

M) corresponding to the ncAA. -

Example: Replacing Ala (71 Da) with p-Acetylphenylalanine (163 Da) results in a +92 Da shift.

-

-

Purity Check:

-

For GCE, check for a mass peak corresponding to the natural amino acid (e.g., Tyrosine or Glutamine) which indicates "near-cognate suppression" (failure of orthogonality).

-

For SPPS, check for "deletion sequences" (mass = expected - ncAA mass), indicating failed coupling.

-

References

- Solid-Phase Synthesis of Difficult Peptides Source: Bachem Technical Guides / J. Peptide Sci.

-

Genetic Code Expansion: Principles and Applic

-

Methodology for Amber Suppression (pEVOL)

- Source: Young, T. S., et al. (2010). An enhanced system for unnatural amino acid mutagenesis in E. coli. Journal of Molecular Biology.

-

URL:[Link]

-

Click Chemistry in Peptide Synthesis

-

Troubleshooting N-Methyl

- Source: Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science.

-

URL:[Link]

Sources

- 1. biovera.com.au [biovera.com.au]

- 2. addgene.org [addgene.org]

- 3. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. Frontiers | tRNA engineering strategies for genetic code expansion [frontiersin.org]

- 9. jpt.com [jpt.com]

- 10. chempep.com [chempep.com]

The Strategic Role of the 2-Chlorophenyl Motif in Serine Derivatives

Executive Summary

The incorporation of a 2-chlorophenyl group (ortho-chlorophenyl) into serine derivatives represents a high-impact strategy in modern medicinal chemistry. Unlike para-substitution, which primarily modulates lipophilicity and electronic density, the ortho-chloro substituent introduces profound steric, conformational, and metabolic alterations . This guide analyzes the function of this motif in beta-(2-chlorophenyl)serine and related isosteres, detailing how the "ortho-effect" drives receptor selectivity and proteolytic resistance.

Physicochemical & Structural Mechanism[1][2]

The 2-chlorophenyl group functions not merely as a hydrophobic mass but as a conformational lock . In serine derivatives, where the side chain (R-group) is critical for molecular recognition, the 2-chloro substituent imposes specific constraints.

The "Ortho-Twist" Effect

The chlorine atom at the ortho position possesses a Van der Waals radius of 1.75 Å, significantly larger than hydrogen (1.20 Å). When attached to the beta-carbon of a serine scaffold (as in

-

Consequence: The phenyl ring is forced out of coplanarity. This restricts the rotation around the

bond ( -

Therapeutic Value: This "pre-organization" reduces the entropic penalty of binding. If the locked conformation matches the bioactive pose, affinity increases drastically (often >100-fold).

Electronic Modulation (Sigma-Hole)

The chlorine atom exerts a negative inductive effect (-I) while also acting as a weak resonance donor. In the ortho position, the inductive withdrawal acidifies the benzylic position (the

-

Interaction: The electron-deficient region on the extension of the C-Cl bond (the

-hole) can participate in "halogen bonding" with backbone carbonyls or nucleophilic residues (e.g., Ser, Thr, Asp) in the target protein.

Metabolic Shielding

The 2-chlorophenyl group effectively blocks the ortho and benzylic positions from metabolic oxidation.

-

CYP450 Resistance: The steric bulk prevents the approach of Heme-Iron centers of Cytochrome P450 enzymes, reducing the rate of benzylic hydroxylation or arene oxide formation.

Comparative SAR Data

The following table summarizes the impact of shifting the chlorine substituent on a generic phenylserine scaffold regarding potency and physicochemical properties.

| Parameter | Unsubstituted (H) | 2-Chlorophenyl (Ortho) | 3-Chlorophenyl (Meta) | 4-Chlorophenyl (Para) |

| Steric Bulk ( | Low | High (Localized) | Medium | Medium |

| Rotational Barrier | < 2 kcal/mol | > 7 kcal/mol (Restricted) | ~2-3 kcal/mol | ~2 kcal/mol |

| LogP (Lipophilicity) | 1.1 | 1.7 | 1.9 | 1.95 |

| Metabolic Stability | Low (Benzylic ox.) | High (Steric Shield) | Moderate | Moderate |

| Primary Function | Baseline | Conformational Locking | Electronic Tuning | Hydrophobic Reach |

Synthesis Protocol: -(2-Chlorophenyl)serine

A self-validating protocol for the diastereoselective synthesis of the threo-isomer.

Reaction Logic

The synthesis utilizes a Copper(II)-mediated aldol condensation . The copper ion chelates the glycine amine and carboxylate, increasing the acidity of the

Step-by-Step Methodology

Reagents:

-

Glycine (1.0 eq)

-

2-Chlorobenzaldehyde (1.2 eq)

-

Copper(II) sulfate pentahydrate (

) (0.5 eq) -

Sodium hydroxide (2.5 eq)

-

Solvent: Water/Methanol (2:1)

Protocol:

-

Complex Formation: Dissolve Glycine (10 mmol) and NaOH (25 mmol) in water (20 mL). Add

(5 mmol). The solution turns deep blue, indicating the formation of the bis(glycinato)copper(II) complex. -

Aldol Addition: Add 2-Chlorobenzaldehyde (12 mmol) dissolved in methanol (10 mL) dropwise at 15°C.

-

Incubation: Stir vigorously for 18 hours at room temperature. A precipitate (the copper complex of the product) will form.

-

Decomplexation: Filter the precipitate and wash with cold water. Resuspend the solid in 2M acetic acid to dissociate the copper.

-

Purification: Pass the solution through a cation exchange resin (Dowex 50W). Elute with 1M

. -

Crystallization: Concentrate the eluate. The threo-

-(2-chlorophenyl)serine crystallizes upon cooling.

Validation Checkpoint:

-

1H NMR (D2O): Look for the

-proton doublet at

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the steric "locking" mechanism provided by the 2-chlorophenyl group.

Caption: Pathway A depicts the Cu(II)-templated synthesis. Pathway B illustrates how the 2-Cl substituent restricts conformational freedom, optimizing receptor binding entropy.

Case Applications in Drug Design[3][4]

Peptidomimetics and Turn Induction

In peptide engineering, replacing Phenylalanine or Serine with

Clopidogrel and Platelet Aggregation

While Clopidogrel itself is a thienopyridine, its synthesis and analogs often involve (S)-2-chlorophenylglycine derivatives (closely related to serine). The 2-chlorophenyl group is essential for the metabolic activation of the prodrug by CYP450 enzymes (specifically CYP2C19), where the thiophene ring is oxidized. However, in serine-based analogs, this group protects the amino acid side chain from degradation while maintaining the lipophilic pharmacophore required for P2Y12 receptor binding [1, 2].

Vancomycin Group Antibiotics

Nature utilizes chlorinated beta-hydroxytyrosine (a phenolic serine derivative) in the backbone of Vancomycin. The chlorine atoms (often ortho to hydroxyls) are crucial for the rigid cross-linking of the heptapeptide core, allowing it to bind the D-Ala-D-Ala terminus of bacterial cell walls with high affinity.

References

-

Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis of adenosylcobinamide 2-chlorophenyl phosphate. PubMed. Available at: [Link]

-

Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues. ACS Omega. Available at: [Link]

-

Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Patsnap Eureka. Available at: [Link]

-

Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design. Available at: [Link]

Methodological & Application

Application Note: Overcoming Steric Constraints in SPPS using Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine

Executive Summary

The incorporation of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine into peptide sequences represents a dual challenge in solid-phase peptide synthesis (SPPS). This residue combines the steric bulk of an N-methyl group with the conformational rigidity and lipophilicity of an O-aryl ether side chain. While these features are highly desirable for designing proteolytic-resistant peptidomimetics and membrane-permeable macrocycles, they severely impede standard coupling efficiencies.

This guide provides a validated workflow to overcome the two primary failure modes associated with this molecule:

-

Racemization during the activation and loading of the residue itself.

-

Incomplete Coupling of the subsequent amino acid onto the sterically hindered secondary amine (

-methyl).

Molecule Profile & Application Context[1][2][3][4][5]

| Feature | Specification | Impact on SPPS |

| Core Scaffold | N-Methyl-L-Serine | High Difficulty: The |

| Side Chain | O-(2-Chlorophenyl) | Moderate Difficulty: The ortho-chloro substituent adds bulk proximal to the peptide backbone ( |

| Protecting Group | Fmoc (Base labile) | Standard: Removed via piperidine; however, secondary amines (after deprotection) are less nucleophilic than primary amines. |

| Stability | Aryl Ether Linkage | High Stability: Generally stable to standard TFA cleavage cocktails (95% TFA). |

Primary Applications:

-

Peptidomimetics: Disruption of

-helices and -

Macrocyclization: The aryl chloride moiety can serve as a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) or intramolecular etherification (Ullmann-type) to form cyclic peptides.

Critical Challenges & Mechanistic Insights

The "N-Methyl" Bottleneck

Coupling onto an N-methylated residue is the most difficult step. The methyl group acts as a steric wall, blocking the trajectory of the incoming activated carboxylate. Standard reagents (HBTU/HCTU) often fail, leading to deletion sequences.

-

Solution: Use high-efficiency reagents (HATU, PyAOP) and elevated temperatures (Microwave or 50°C).

Racemization Risk

N-methyl amino acids are highly prone to racemization during their own activation (coupling of the residue). The formation of the oxazolium ion intermediate is favored, which readily loses chiral integrity.

-

Solution: Avoid strong bases like TEA or high concentrations of DIEA during activation. Use Collidine (TMP) or Oxyma Pure to suppress racemization.

Experimental Protocols

Protocol A: Coupling Fmoc-O-(2-Cl-Ph)-N-Me-Ser-OH to the Resin

Objective: Attach the hindered residue without racemizing the alpha-carbon.

Reagents:

-

Coupling Reagent: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

-

Alternative: HATU with TMP (2,4,6-Trimethylpyridine/Collidine).

-

Solvent: DMF or NMP (NMP is preferred for better swelling of hindered sequences).

Procedure:

-

Activation: Dissolve the amino acid (3.0 eq) and Oxyma Pure (3.0 eq) in NMP. Add DIC (3.0 eq).[1]

-

Note: Pre-activation for 2-3 minutes is recommended.

-

-

Coupling: Add the mixture to the resin.

-

Conditions: Shake at Room Temperature for 2 hours .

-

Warning: Do NOT use microwave heating for this specific step, as it significantly increases the risk of racemization for cysteine and serine derivatives.

-

-

Monitoring: Standard Kaiser test (Ninhydrin) works here (checking for disappearance of the previous primary amine).

Protocol B: Chain Elongation (Coupling onto the N-Methyl Site)

Objective: Force the formation of the peptide bond onto the sterically shielded secondary amine.

Reagents:

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA .

-

Note: HOAt is crucial as it creates a more reactive active ester than HOBt, utilizing the "neighboring group effect" of the pyridine nitrogen.

Procedure:

-

Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Critical Check: The resin will now carry a secondary amine. The Kaiser Test will NOT work. You must use the Chloranil Test (see Section 5).

-

-

Activation: Dissolve the incoming Fmoc-Amino Acid (5.0 eq) and HATU (4.8 eq) in NMP. Add DIEA (10 eq).[2]

-

Coupling: Add to resin immediately.

-

Conditions:

-

Microwave (Preferred): 75°C for 10 minutes (Power: 25-30W).

-

Manual (No Microwave): Double couple. 1st coupling: 2 hours at 50°C. 2nd coupling: Overnight at RT with fresh reagents.

-

-

Capping (Mandatory): After coupling, cap unreacted secondary amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Validation: The Chloranil Test

Since the Kaiser (Ninhydrin) test detects primary amines, it yields false negatives for N-methylated residues. The Chloranil test is specific for secondary amines.[2]

Reagents:

-

Solution A: 2% Acetaldehyde in DMF.[3]

-

Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

Protocol:

-

Wash a small sample of resin beads with DCM.

-

Add 2 drops of Solution A and 2 drops of Solution B.

-

Let stand for 5 minutes at room temperature.

Interpretation:

-

Dark Blue/Green Beads: (+) Secondary amine present (Deprotection successful OR Coupling failed).

-

Colorless/Amber Beads: (-) No secondary amine (Coupling successful).

Visualization of Workflow

Diagram 1: Decision Logic for Coupling Reagents

This flowchart guides the selection of reagents based on the steric environment of the

Caption: Selection logic for coupling reagents. N-methylated residues require HATU/HOAt and elevated energy to overcome the activation energy barrier.

Diagram 2: The Specific Cycle for Fmoc-O-(2-Cl-Ph)-N-Me-Ser

Detailed steps for the specific incorporation and subsequent elongation.

Caption: Workflow for incorporating and elongating the target residue. Note the switch in monitoring from Kaiser (not shown) to Chloranil.

Troubleshooting Guide

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Deletion) | Mass Spec shows [M - AA] peak. | Incomplete coupling onto the N-methyl group due to steric clash. | 1. Switch to PyAOP/HOAt. 2. Increase temperature to 75°C (MW). 3. Use acid chloride activation (Triphosgene). |

| Epimerization | HPLC shows doublet peaks (diastereomers). | Base-catalyzed racemization during the coupling of the N-Me-Ser residue. | 1. Use DIC/Oxyma (neutral pH activation). 2. Eliminate DIEA from this specific step. 3. Keep coupling temp < 25°C. |

| False Negative Test | Resin is colorless after deprotection. | Kaiser test used instead of Chloranil. | 1. Use Chloranil test for secondary amines. 2. Verify deprotection with UV monitoring of the piperidine waste (fulvene adduct). |

References

-

Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.

- Context: Establishes the difficulty of coupling to N-methylated residues and suggests HATU/HO

-

McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis.[4] II. Racemization and yields in peptide-bond formation.[5][6][7] Canadian Journal of Chemistry.

- Context: The foundational text on the mechanism of racemiz

-

Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research.

- Context: Describes the Chloranil test protocol essential for monitoring these reactions.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

- Context: Comprehensive review of protecting group stability, confirming the stability of aryl ethers in TFA.

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[8]

- Context: Provides specific parameters (75°C)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]

- 4. A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini [jstage.jst.go.jp]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

Microwave-assisted coupling for sterically hindered amino acids

Application Note: High-Efficiency Microwave-Assisted Coupling of Sterically Hindered Amino Acids

Executive Summary

Steric hindrance in Solid-Phase Peptide Synthesis (SPPS) presents a kinetic barrier that often leads to deletion sequences and low crude purity. Residues such as

The Challenge: Steric Bulk & Aggregation

In "difficult" peptide sequences, two primary forces impede coupling:

-

Intermolecular Aggregation: Formation of

-sheets between resin-bound chains, collapsing the resin matrix and hiding the N-terminus. -

Steric Shielding: Bulky side chains (e.g., Aib's gem-dimethyl group) physically block the incoming activated amino acid from attacking the N-terminus.

The Microwave Solution:

Microwave irradiation provides rapid, direct dielectric heating. Unlike conventional heating, which relies on thermal conduction, microwaves directly couple with the dipole moments of polar solvents (DMF, NMP) and the peptide backbone. This instant influx of kinetic energy disrupts chain aggregation and provides the necessary activation energy (

Core Protocol: Reagents & Setup

Reagent Selection: The Move Away from HATU

While HATU/HOAt was historically the "sledgehammer" for difficult couplings, modern microwave SPPS favors DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .

-

Why? At high temperatures (>75°C), HATU can lead to capping (guanidinylation) of the N-terminus. DIC/Oxyma is thermally stable, minimizes racemization, and is safer (non-explosive) compared to HOBt derivatives.

Standard Solutions

-

Activator Base: 1.0 M DIC in DMF.

-

Activator Additive: 1.0 M Oxyma Pure in DMF.

-

Deprotection: 20% Piperidine in DMF (with 0.1 M Oxyma Pure to suppress aspartimide formation).

-

Washing Solvent: DMF (Main) / DCM (Optional for shrinking resin).

Experimental Workflows

Decision Matrix: Selecting the Right Cycle

Not all amino acids can withstand the same thermal stress. Use this logic to program your instrument.

Figure 1: Decision matrix for selecting microwave coupling temperatures based on amino acid properties.

Protocol A: The "High-Energy" Cycle (Hindered Residues)

Target: Aib, N-Methyl-Ala, N-Methyl-Val, and couplings onto these residues.

| Step | Operation | Reagent | Temp (°C) | Time (min) | Note |

| 1 | Deprotection | 20% Piperidine/Oxyma | 90°C | 1:00 | Rapid Fmoc removal is critical. |

| 2 | Wash | DMF | RT | 3 x 30s | Thorough washing prevents side reactions. |

| 3 | Coupling | AA (5eq) / DIC (5eq) / Oxyma (5eq) | 90°C | 2:00 | Critical Step. |

| 4 | Wash | DMF | RT | 3 x 30s |

Optimization for Extreme Hindrance (e.g., Aib-Aib): Perform a Double Coupling at Step 3. Do not increase time; refresh the reagents to maintain high concentration kinetics.

Protocol B: The "Safe" Cycle (Cys/His)

Target: Cysteine (prone to racemization to D-Cys) and Histidine (prone to racemization).[1][2][3]

| Step | Operation | Reagent | Temp (°C) | Time (min) | Note |

| 1 | Deprotection | 20% Piperidine/Oxyma | 75°C | 3:00 | Slightly lower temp than standard. |

| 2 | Wash | DMF | RT | 3 x 30s | |

| 3 | Coupling | AA (5eq) / DIC (5eq) / Oxyma (5eq) | 50°C | 10:00 | Strict limit to <50°C. |

| 4 | Wash | DMF | RT | 3 x 30s |

Mechanistic Insight & Data Validation

Why 90°C?

Research demonstrates that the activation energy barrier for coupling onto an N-methylated amine is significantly higher than a primary amine.

-

ACP (65-74) Model: The sequence Val-Gln-Aib-Aib-Ile-Asp-Tyr-Ile-Asn-Gly is notoriously difficult due to the Aib-Aib linkage.

-

Results:

-

Room Temp (HBTU): <10% purity (Deletion of one Aib is dominant).

-